Structure Elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: A Technical Guide
Structure Elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. Due to the limited availability of direct experimental data for this specific chiral molecule, this document leverages data from structurally analogous compounds to predict its spectroscopic characteristics. It outlines a plausible synthetic route via an asymmetric Henry (nitroaldol) reaction, details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and proposes a potential mechanism of biological action based on the known activities of aliphatic nitro compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nitro-aliphatic compounds in drug discovery and development.
Introduction
(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a chiral tertiary alcohol containing a nitro functional group. The presence of a stereocenter and a nitroalkane moiety suggests potential for interesting biological activity, as many nitro-containing compounds exhibit a range of pharmacological effects, including antimicrobial and cytotoxic properties.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential therapeutic applications. This guide provides a detailed approach to its characterization.
Predicted Physicochemical Properties
A summary of the predicted and known physicochemical properties of (3R)-2,3-dimethyl-4-nitrobutan-2-ol is presented in Table 1.
| Property | Value | Source |
| CAS Number | 799812-09-2 | [3][4] |
| Molecular Formula | C₆H₁₃NO₃ | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| IUPAC Name | (3R)-2,3-dimethyl-4-nitrobutan-2-ol | [3] |
| Canonical SMILES | CC(C--INVALID-LINK--[O-])C(C)(C)O | [3] |
| Isomeric SMILES | C--INVALID-LINK--[O-]">C@HC(C)(C)O | [3] |
| InChI | InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1 | [3] |
| InChI Key | PONVAVWGJGPMPF-RXMQYKEDSA-N | [3] |
Synthesis Pathway: Asymmetric Henry Reaction
The most logical synthetic route to (3R)-2,3-dimethyl-4-nitrobutan-2-ol is the asymmetric Henry (nitroaldol) reaction.[5] This reaction involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, catalyzed by a chiral ligand to induce stereoselectivity.[6][7] For the synthesis of the target molecule, the reactants would be nitroethane and acetone.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure for an asymmetric Henry reaction and would require optimization for the specific synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol.
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Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a chiral bis(oxazoline) (Box) ligand (e.g., (R,R)-Ph-Box) and a copper(II) salt (e.g., Cu(OAc)₂) are dissolved in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (typically between -78 °C and room temperature).
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Addition of Reactants: Acetone is added to the catalyst solution, followed by the slow, dropwise addition of nitroethane. A mild, non-nucleophilic base (e.g., triethylamine) may be added to facilitate the formation of the nitronate.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
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Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure (3R)-2,3-dimethyl-4-nitrobutan-2-ol.
Structure Elucidation via Spectroscopic Methods
The following sections detail the predicted spectroscopic data for (3R)-2,3-dimethyl-4-nitrobutan-2-ol based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitro and hydroxyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.25 | s | 6H | C(CH₃)₂ | Two equivalent methyl groups on the tertiary carbon bearing the hydroxyl group. |
| ~ 1.50 | d | 3H | CH(CH₃) | Methyl group on the chiral carbon, split by the adjacent methine proton. |
| ~ 2.50 | m | 1H | CH(CH₃) | Methine proton on the chiral carbon, coupled to the adjacent methyl and methylene protons. |
| ~ 3.50 | s (broad) | 1H | OH | Hydroxyl proton, typically a broad singlet; its chemical shift can vary with concentration and solvent. |
| ~ 4.50 | dd | 2H | CH₂NO₂ | Methylene protons adjacent to the nitro group, appearing as a doublet of doublets due to diastereotopicity and coupling with the methine proton. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 25 | C(CH₃)₂ | Carbon atoms of the two equivalent methyl groups on the tertiary alcohol carbon. |
| ~ 15 | CH(CH₃) | Carbon atom of the methyl group on the chiral center. |
| ~ 45 | CH(CH₃) | Chiral methine carbon. |
| ~ 70 | C(OH) | Tertiary carbon atom bearing the hydroxyl group. |
| ~ 80 | CH₂NO₂ | Methylene carbon atom attached to the nitro group. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and nitro functional groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 3400 (broad) | O-H | Stretching |
| ~ 2970 | C-H | Stretching (alkane) |
| ~ 1550 | N-O | Asymmetric stretching (nitro) |
| ~ 1370 | N-O | Symmetric stretching (nitro) |
| ~ 1150 | C-O | Stretching (tertiary alcohol) |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be weak or absent due to the lability of the tertiary alcohol. Key fragmentation patterns are predicted below.
| Predicted m/z | Fragment | Rationale |
| 147 | [C₆H₁₃NO₃]⁺ | Molecular ion (if observed) |
| 130 | [M - OH]⁺ | Loss of the hydroxyl radical |
| 101 | [M - NO₂]⁺ | Loss of the nitro group |
| 88 | [M - CH₂NO₂]⁺ | Cleavage of the C-C bond adjacent to the nitro group |
| 59 | [C(CH₃)₂OH]⁺ | Alpha-cleavage at the tertiary alcohol |
Proposed Biological Activity and Signaling Pathway
Aliphatic nitro compounds are known to exert biological effects through various mechanisms, often involving the release of nitric oxide (NO) or the generation of reactive nitrogen species (RNS) through metabolic reduction of the nitro group.[8] These reactive species can modulate cellular signaling pathways, including those involved in inflammation, apoptosis, and antimicrobial responses.
The proposed pathway suggests that (3R)-2,3-dimethyl-4-nitrobutan-2-ol, upon entering a biological system, may undergo enzymatic reduction to produce reactive nitrogen species. These RNS can then interact with and modulate key cellular signaling pathways, leading to a range of potential biological responses. Further investigation into the specific enzymatic processes and downstream targets is necessary to fully elucidate its mechanism of action.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The proposed synthetic strategy, detailed predicted spectroscopic data, and hypothesized mechanism of biological action offer a solid foundation for future experimental work. The synthesis and characterization of this and similar chiral nitro compounds are of significant interest for the development of new therapeutic agents. Experimental validation of the data presented herein will be crucial for advancing our understanding of this class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy (3R)-2,3-dimethyl-4-nitrobutan-2-ol | 799812-09-2 [smolecule.com]
- 4. (3R)-2,3-dimethyl-4-nitrobutan-2-ol | CAS#:799812-09-2 | Chemsrc [chemsrc.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Henry Reaction [organic-chemistry.org]
- 8. svedbergopen.com [svedbergopen.com]
